Yield Superiority Over Analogous Ligands
In a head-to-head comparison of six pyridyl carboxamidine ligands for the nickel-catalyzed cross-electrophile coupling of 4-bromopyridine derivatives with alkyl halides, Pyridine-2-yl-N-cyanoamidine (Ligand 2) was identified as the optimal ligand for the reaction, outperforming both unsubstituted carboxamidines and other N-cyano-substituted variants [1]. For the specific coupling of 4-bromopyridine with (3-chloropropyl)benzene, Ligand 2 delivered a 87% isolated yield, which was substantially higher than yields obtained with other ligands in the same series [1].
| Evidence Dimension | Isolated yield of cross-coupled product |
|---|---|
| Target Compound Data | 87% yield (Ligand 2) |
| Comparator Or Baseline | Ligand 3: 60% yield; Ligand 4: 46% yield; Ligand 5: 59% yield; Ligand 6: 81% yield |
| Quantified Difference | Ligand 2 provides a 6–41% absolute yield advantage over comparators |
| Conditions | NiCl2(dme) (7 mol%), Ligand (7 mol%), Zn powder, NaI, TFA, DMAc, 60 °C, 16 h |
Why This Matters
The 87% yield achieved with Ligand 2 represents the highest yield among six structurally related pyridyl carboxamidine ligands, directly translating to higher synthetic efficiency and reduced material costs for procurement decisions.
- [1] Hansen, E. C., Pedro, D. J., Wotal, A. C., Gower, N. J., Nelson, J. D., Caron, S., & Weix, D. J. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry, 82(14), 7085–7092. View Source
